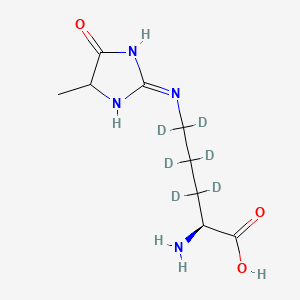
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is a stable isotope-labeled compound. It is often used in scientific research for various applications, including chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Análisis De Reacciones Químicas
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Aplicaciones Científicas De Investigación
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 has several scientific research applications:
Chemistry: Used as a chemical reference for identification and analysis.
Biology: Used in metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new materials and processes.
Mecanismo De Acción
The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 involves its incorporation into biological systems where it can be traced using various analytical techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is unique due to its stable isotope labeling, which allows for precise tracing and analysis. Similar compounds include:
Propiedades
Fórmula molecular |
C9H16N4O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2 |
Clave InChI |
KGQMQNPFMOBJCY-KLGFSFPVSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N=C1NC(C(=O)N1)C |
SMILES canónico |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


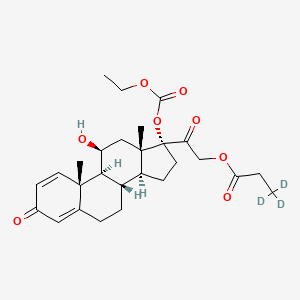

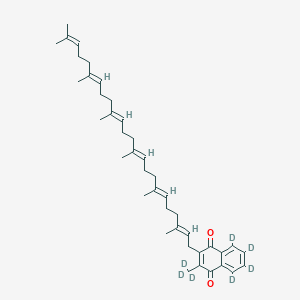
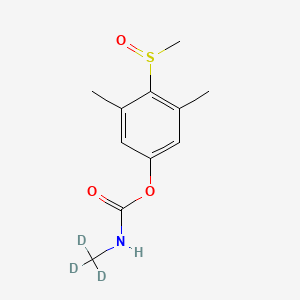

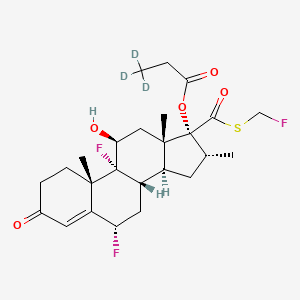
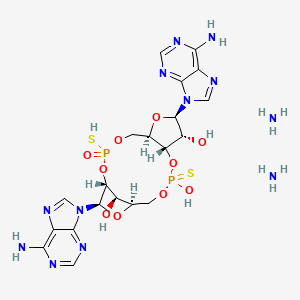
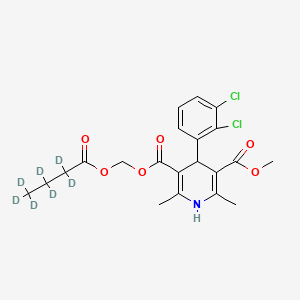
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)
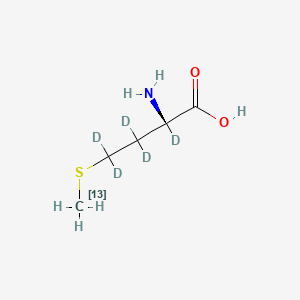
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)


